N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical research. It is classified under the category of thiazole and triazole derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 439.6 g/mol .
The synthesis of N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves several key steps:
Technical details regarding reaction conditions, catalysts used, and purification methods (such as recrystallization or chromatography) are crucial for optimizing yield and purity.
The molecular structure of N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be described using various structural representations:
InChI=1S/C21H21N5O2S2/c1-13-7-6-8-15(14(13)2)22-19(27)12-29-20-24-23-18(25(20)3)11-26-16-9-4-5-10-17(16)30-21(26)28/h4-10H,11-12H2,1-3H3,(H,22,27)
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O)C
These representations provide insights into the compound's stereochemistry and functional groups that contribute to its biological activity .
N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can engage in various chemical reactions due to its functional groups:
These reactions are important for understanding how modifications to the structure can affect the compound's properties and efficacy.
The mechanism of action for N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Data supporting these mechanisms typically come from in vitro studies demonstrating changes in enzyme activity or receptor binding affinities .
The physical and chemical properties of N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide include:
Property | Value |
---|---|
Molecular Formula | C21H21N5O2S2 |
Molecular Weight | 439.6 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Purity | Typically ≥95% |
These properties are essential for understanding solubility, stability under various conditions, and potential interactions with other compounds .
N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-y)thio)acetamide has potential applications in scientific research:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1